Cas no 14213-00-4 (2-azido-1,3,5-trimethylbenzene)
2-azido-1,3,5-trimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,2-azido-1,3,5-trimethyl-
- 2-azido-1,3,5-trimethylbenzene
- 2,4,6-Trimethylphenyl azide
- 14213-00-4
- Benzene, 2-azido-1,3,5-trimethyl-
- SCHEMBL13445268
- YNOHHRQEKATAMQ-UHFFFAOYSA-N
- 2-azidomesitylene
- mesitylazide
- DTXSID70161950
- 2-azido-1,3,5-trimethyl-benzene
- AKOS030229246
- EN300-6738760
- F2157-0487
- 2,4,6-Trimethylphenylazide
-
- Inchi: 1S/C9H11N3/c1-6-4-7(2)9(11-12-10)8(3)5-6/h4-5H,1-3H3
- InChI Key: YNOHHRQEKATAMQ-UHFFFAOYSA-N
- SMILES: N(C1C(C)=CC(C)=CC=1C)=[N+]=[N-]
Computed Properties
- Exact Mass: 161.09543
- Monoisotopic Mass: 161.095297
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 14.4
- XLogP3: 3.9
Experimental Properties
- PSA: 48.76
2-azido-1,3,5-trimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6738760-0.05g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 0.05g |
$135.0 | 2023-05-02 | |
| Enamine | EN300-6738760-0.1g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 0.1g |
$202.0 | 2023-05-02 | |
| Enamine | EN300-6738760-0.25g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 0.25g |
$289.0 | 2023-05-02 | |
| Enamine | EN300-6738760-0.5g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 0.5g |
$480.0 | 2023-05-02 | |
| Enamine | EN300-6738760-1.0g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 1g |
$614.0 | 2023-05-02 | |
| Enamine | EN300-6738760-2.5g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 2.5g |
$1202.0 | 2023-05-02 | |
| Enamine | EN300-6738760-5.0g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 5g |
$1779.0 | 2023-05-02 | |
| Enamine | EN300-6738760-10.0g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95% | 10g |
$2638.0 | 2023-05-02 | |
| Life Chemicals | F2157-0487-0.25g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95%+ | 0.25g |
$507.0 | 2023-09-06 | |
| Life Chemicals | F2157-0487-0.5g |
2-azido-1,3,5-trimethylbenzene |
14213-00-4 | 95%+ | 0.5g |
$534.0 | 2023-09-06 |
2-azido-1,3,5-trimethylbenzene Related Literature
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Suman Mandal,Dinesh Harijan,Gopendra Muduli,Kalaivanan Subramaniyam,Aravind Kumar Rengan,Ganesan Prabusankar New J. Chem. 2023 47 15027
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Yuanting Su,Rei Kinjo Chem. Soc. Rev. 2019 48 3613
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Mathew D. Anker,Matthias Lein,Martyn P. Coles Chem. Sci. 2019 10 1212
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Ellen M. Matson,Marco G. Crestani,Phillip E. Fanwick,Suzanne C. Bart Dalton Trans. 2012 41 7952
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Mahdi M. Abu-Omar Dalton Trans. 2011 40 3435
Additional information on 2-azido-1,3,5-trimethylbenzene
2-Azido-1,3,5-Trimethylbenzene (CAS No. 14213-00-4): Properties, Applications, and Recent Advances
2-Azido-1,3,5-trimethylbenzene (CAS No. 14213-00-4) is a specialized aromatic compound that has garnered significant attention in organic synthesis and materials science. This compound, featuring an azido group attached to a symmetrically substituted benzene ring, serves as a versatile intermediate in click chemistry, polymer science, and pharmaceutical research. Its unique structural properties make it invaluable for researchers exploring high-energy materials, photoactive compounds, and bioorthogonal chemistry.
The molecular structure of 2-azido-1,3,5-trimethylbenzene consists of a benzene core with three methyl groups at the 1, 3, and 5 positions and an azido (-N3) group at the 2 position. This arrangement provides excellent stability while maintaining reactivity for further functionalization. Recent studies highlight its role in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction in click chemistry, which is widely used for bioconjugation and material modification.
One of the most searched topics related to 2-azido-1,3,5-trimethylbenzene is its application in polymer crosslinking and photoresist materials. With the growing demand for advanced photolithography techniques in semiconductor manufacturing, researchers are investigating its potential as a photoactive crosslinker. The compound's ability to undergo rapid photolysis under UV light makes it suitable for micropatterning and nanofabrication applications.
In pharmaceutical research, 2-azido-1,3,5-trimethylbenzene is often utilized as a building block for drug discovery and bioconjugation. Its azido group allows for efficient labeling of biomolecules, enabling studies in proteomics and cell imaging. Recent publications have explored its use in developing targeted drug delivery systems, where its stability and reactivity under physiological conditions are critical.
The synthesis of 2-azido-1,3,5-trimethylbenzene typically involves diazotization of 2-amino-1,3,5-trimethylbenzene followed by azide substitution. This method ensures high purity and yield, making it commercially viable for large-scale applications. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to verify its structural integrity.
Market trends indicate a rising demand for 2-azido-1,3,5-trimethylbenzene in academic and industrial research. Key drivers include advancements in bioconjugation techniques, the expansion of click chemistry applications, and the need for novel photoactive materials. Suppliers are increasingly offering custom synthesis services to meet the diverse requirements of researchers.
Safety considerations for handling 2-azido-1,3,5-trimethylbenzene include standard laboratory precautions. While not classified as highly hazardous, proper storage away from heat and strong oxidizers is recommended. Researchers frequently search for MSDS (Material Safety Data Sheet) and handling guidelines to ensure safe usage in experiments.
Future research directions for 2-azido-1,3,5-trimethylbenzene may explore its potential in bioorthogonal catalysis and smart material design. With the integration of AI-driven molecular modeling, scientists can predict new reactivity patterns and optimize its applications in emerging fields like nanomedicine and renewable energy.
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